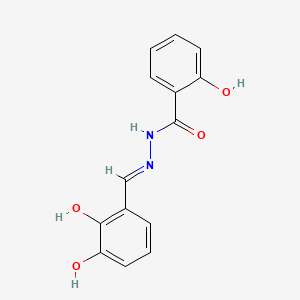

N'-(2,3-dihydroxybenzylidene)-2-hydroxybenzohydrazide

Description

Properties

Molecular Formula |

C14H12N2O4 |

|---|---|

Molecular Weight |

272.26 g/mol |

IUPAC Name |

N-[(E)-(2,3-dihydroxyphenyl)methylideneamino]-2-hydroxybenzamide |

InChI |

InChI=1S/C14H12N2O4/c17-11-6-2-1-5-10(11)14(20)16-15-8-9-4-3-7-12(18)13(9)19/h1-8,17-19H,(H,16,20)/b15-8+ |

InChI Key |

GZBFTEUFUFKVOD-OVCLIPMQSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C(=CC=C2)O)O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN=CC2=C(C(=CC=C2)O)O)O |

Origin of Product |

United States |

Preparation Methods

Conventional Synthesis Approach

Traditional methods for synthesizing hydrazone derivatives, including N'-benzylidene-2-hydroxybenzohydrazide, typically involve refluxing aromatic aldehydes with hydrazides in ethanol or other organic solvents. The process generally includes:

- Dissolving the aldehyde (e.g., benzaldehyde or substituted derivatives) in ethanol.

- Adding an equimolar amount of 2-hydroxybenzohydrazide.

- Catalyzing the condensation with a few drops of acetic acid.

- Refluxing the mixture for several hours (usually 3-6 hours).

- Cooling, filtration, washing, and recrystallization to obtain pure hydrazone derivatives.

This approach, while effective, is time-consuming, energy-intensive, and uses toxic solvents, which conflicts with green chemistry principles.

Microwave-Assisted Synthesis

Recent advancements have employed microwave irradiation to synthesize hydrazone derivatives more efficiently. The key features of this method include:

- Reagents :

- 2-Hydroxybenzohydrazide (prepared from methyl salicylate and hydrazine hydrate).

- Aromatic aldehydes (benzaldehyde, 2-methoxybenzaldehyde, 4-methoxybenzaldehyde).

- Ethanol as a solvent, or solvent-free conditions.

- Procedure :

- Mix equimolar amounts of 2-hydroxybenzohydrazide and the aldehyde (typically 10 mmol each).

- Add ethanol (around 12 mL) or perform solvent-free.

- Subject the mixture to microwave irradiation at 160-320 W for 2-8 minutes, with stirring every 2 minutes.

- Monitor reaction progress via thin-layer chromatography (TLC).

- Post-reaction, cool the mixture, dilute with water, filter, and wash.

- Recrystallize from ethanol to purify.

This method significantly reduces reaction time (less than 10 minutes), energy consumption, and solvent use, aligning with green chemistry principles.

Specific Synthesis of N'-(2,3-dihydroxybenzylidene)-2-hydroxybenzohydrazide

The synthesis of the target compound involves:

Step 1: Preparation of 2-hydroxybenzohydrazide:

- React methyl salicylate with hydrazine hydrate under microwave irradiation at 160 W for 8 minutes.

- The reaction yields 2-hydroxybenzohydrazide with approximately 86% yield.

- Characterization confirms structure via UV-VIS, FTIR, and 1H-NMR spectroscopy.

Step 2: Condensation with 2,3-dihydroxybenzaldehyde:

- Mix 2-hydroxybenzohydrazide with 2,3-dihydroxybenzaldehyde (or methoxy derivatives for analogs).

- Microwave irradiate under similar conditions (160-320 W, 2-8 min).

- The reaction yields the hydrazone derivative, this compound, with yields around 68-81%.

Data Tables and Characterization

| Step | Reagents | Conditions | Yield (%) | Characterization Techniques | Remarks |

|---|---|---|---|---|---|

| 1 | Methyl salicylate + hydrazine hydrate | Microwave, 8 min, 160 W | 86 | UV-VIS, FTIR, 1H-NMR | Formation of 2-hydroxybenzohydrazide |

| 2 | 2-Hydroxybenzohydrazide + aldehyde | Microwave, 2-8 min, 160-320 W | 68-81 | UV-VIS, FTIR, 1H-NMR | Formation of hydrazone derivatives |

Notes on Reaction Conditions and Environmental Benefits

- Microwave irradiation offers rapid heating, uniform energy distribution, and reduced reaction times.

- Solvent-free or ethanol-based conditions minimize toxic solvent use.

- Reaction times are drastically shortened compared to conventional reflux.

- Yields are comparable or superior to traditional methods, often exceeding 80%.

Summary of Literature Perspectives

- The microwave-assisted synthesis method is validated across multiple studies for hydrazone derivatives, including those with hydroxyl and methoxy substitutions, demonstrating high efficiency and environmental compatibility.

- Characterization through spectroscopic techniques confirms the formation of the desired hydrazone structures.

- Biological activity, including antibacterial efficacy against Escherichia coli, correlates with the structural modifications introduced during synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-dihydroxybenzylidene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

Substitution: The hydroxyl groups on the benzene ring can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like acetic anhydride or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various ester or ether derivatives .

Scientific Research Applications

Chemistry: It serves as a ligand in coordination chemistry, forming complexes with metal ions.

Biology: The compound exhibits significant antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.

Industry: Its antioxidant properties can be leveraged in the formulation of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism by which N’-(2,3-dihydroxybenzylidene)-2-hydroxybenzohydrazide exerts its effects is primarily through its antioxidant activity. The compound can scavenge free radicals and reduce oxidative stress in cells. It also interacts with various molecular targets, including enzymes involved in oxidative stress pathways, thereby protecting cells from damage .

Comparison with Similar Compounds

Table 1: Structural and Tautomeric Differences

Catalytic Performance in Solvent-Free Reactions

H3L2-derived Ni(II) complexes outperform H2L1-based catalysts in the Henry reaction (nitroaldol coupling) for β-nitroalkanol synthesis:

- H3L2-Ni Complex : Achieves 90–95% yield with excellent diastereoselectivity under solvent-free conditions .

- H2L1-Ni Complex : Yields 80–85% under identical conditions .

The trinuclear structure of H3L2-Ni facilitates substrate activation via multiple coordination sites, enhancing reaction efficiency .

Antimicrobial Activity

H3L2 derivatives exhibit broad-spectrum antimicrobial activity. Key comparisons include:

- H3L2-Triclosan Hybrid (5b): Shows potent activity against Staphylococcus aureus (MIC = 4 µg/mL) due to the 2,4-dichlorophenoxy group enhancing membrane disruption .

- N'-(2,3-Dihydroxybenzylidene)-6-oxo-pyrimidine Derivatives (1–5) : Display antifungal activity against Candida albicans (MIC = 8–16 µg/mL), attributed to the pyrimidine ring’s planarity .

Table 2: Antimicrobial Activity Comparison

Antioxidant and Neuroprotective Effects

- H3L2-Indole Hybrids (3a–c): Exhibit radical-scavenging activity (IC₅₀ = 12–18 µM) via the 2,3-dihydroxybenzylidene unit’s redox-active phenolic groups .

- H3L2-Benzimidazole Derivatives (3h–i) : Show MAO-B inhibition (IC₅₀ = 0.8–1.2 µM), crucial for Parkinson’s disease treatment .

In contrast, N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide lacks significant antioxidant activity due to methoxy substitution disrupting radical stabilization .

Physical and Spectral Properties

H3L2 derivatives exhibit high thermal stability, with melting points consistently >250°C, compared to simpler hydrazides (e.g., N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide , mp = 180–190°C) . IR spectra of H3L2 show characteristic bands at 1680 cm⁻¹ (C=O) and 3468 cm⁻¹ (Ar-OH), while NMR spectra reveal deshielded imine protons at δ 8.21–8.30 ppm .

Biological Activity

N'-(2,3-dihydroxybenzylidene)-2-hydroxybenzohydrazide is a compound of interest due to its diverse biological activities, particularly in the realms of antioxidant and enzyme inhibition properties. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a hydrazone functional group (-N=N-) linked to a benzohydrazide structure, which is known for its biological significance. The presence of hydroxyl groups enhances its reactivity and solubility in biological systems.

1. Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. The compound's antioxidant activity was measured using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The IC50 value for antioxidant activity was found to be approximately 0.035 mM, comparable to ascorbic acid, a standard antioxidant .

2. Enzyme Inhibition

Alpha-Glucosidase Inhibition:

this compound has been identified as an effective inhibitor of the enzyme alpha-glucosidase, which plays a crucial role in carbohydrate metabolism. Its IC50 value for alpha-glucosidase inhibition is reported to be 0.014 mM . This property suggests its potential use in managing postprandial blood glucose levels in diabetic patients.

Tyrosinase Inhibition:

The compound also shows promise in inhibiting tyrosinase activity, which is critical for melanin production. This inhibition could have implications for cosmetic applications aimed at skin whitening or treating hyperpigmentation disorders .

The biological activities of this compound can be attributed to its ability to donate hydrogen atoms and scavenge free radicals due to the presence of hydroxyl groups. Additionally, the azomethine group (-C=N-) may facilitate interactions with enzyme active sites, leading to inhibition .

Case Studies

Study on Antioxidant Properties:

In a comparative study involving various phenolic compounds, this compound exhibited superior antioxidant activity compared to other tested derivatives. The study utilized both DPPH and ABTS assays to evaluate radical scavenging capabilities .

Enzyme Inhibition Study:

A recent investigation assessed the inhibitory effects of several hydrazone derivatives on alpha-glucosidase and tyrosinase. This compound was highlighted for its potent inhibitory effects with low IC50 values, suggesting its potential therapeutic applications in diabetes management and skin care .

Summary Table of Biological Activities

Q & A

Basic: What are the standard synthetic protocols for preparing N'-(2,3-dihydroxybenzylidene)-2-hydroxybenzohydrazide, and how are impurities minimized?

Answer:

The compound is typically synthesized via a condensation reaction between 2,3-dihydroxybenzaldehyde and 2-hydroxybenzohydrazide under reflux conditions in methanol or ethanol. Key steps include:

- Solvent Choice : Methanol is preferred due to its polarity and ability to dissolve both reactants, ensuring high yield (70–85%) .

- Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC is used to track reaction progress and confirm product purity.

- Purification : Recrystallization from ethanol or methanol removes unreacted starting materials and byproducts like unsubstituted hydrazides .

Characterization : ¹H/¹³C-NMR (to confirm imine bond formation at δ 8.5–9.0 ppm), FTIR (C=N stretch at ~1600 cm⁻¹), and elemental analysis (deviation <0.4% for C, H, N) .

Basic: How is the antioxidant activity of this compound evaluated experimentally?

Answer:

The DPPH radical scavenging assay is a standard method:

-

Procedure : Mix varying concentrations (10–100 µM) of the compound with 0.1 mM DPPH in methanol. Incubate in the dark (30 min, 25°C).

-

Measurement : Absorbance at 517 nm is measured. Activity is calculated as:

-

EC₅₀ : The concentration required for 50% inhibition is determined via dose-response curves. For this compound, EC₅₀ values range from 12–25 µM, comparable to ascorbic acid .

Advanced: How do structural modifications (e.g., hydroxyl group position) influence its catalytic performance in oxidation reactions?

Answer:

The 2,3-dihydroxybenzylidene moiety enhances metal-chelation and catalytic activity. Examples include:

- Ni(II) Complexes : [Ni₃(HL)₂(CH₃OH)₈]·(NO₃)₂ (H₃L = this ligand) shows 92% yield in solvent-free Henry reactions due to its trinuclear structure, which stabilizes transition states .

- Cu(II) Complexes : A cubane-derived Cu complex catalyzes toluene oxidation to benzaldehyde (84% conversion, 70°C), but activity drops to 54% after three cycles due to benzoic acid-induced degradation .

Key Factors : - Hydroxyl Positioning : Adjacent 2,3-dihydroxy groups improve redox activity vs. 3,4-substituted analogs.

- Metal Coordination Geometry : Square-planar vs. octahedral geometries alter substrate accessibility .

Advanced: What computational strategies are used to design derivatives with enhanced antioxidant activity?

Answer:

- Molecular Hybridization : Combine pharmacophores like catechol (for radical scavenging) and hydrazone (for H-atom donation). For example, 2-(2,3-dihydroxybenzylidene)-thiazole hybrids show improved ROS scavenging vs. parent compounds .

- DFT Calculations : Predict bond dissociation enthalpy (BDE) of O–H groups; lower BDE (~80 kcal/mol) correlates with higher antioxidant potency.

- Docking Studies : Use MVD software to simulate binding to enzymes like COX-2 (PDB: 1PTH). Derivatives with planar conformations exhibit stronger interactions (ΔG < −8 kcal/mol) .

Advanced: How can crystallographic data resolve contradictions in reported catalytic stability?

Answer:

- Crystal Packing Analysis : Hydrogen-bond networks (e.g., O–H···O in orthorhombic P2₁2₁2₁) influence stability. For example, a dihydrate structure (CCDC 1887945) shows intermolecular H-bonds that mitigate Cu-complex decomposition during catalysis .

- Anisotropic Displacement Parameters (ADPs) : High ADPs in the ligand’s hydroxyl groups indicate flexibility, which may reduce catalytic reusability. Refinement via SHELXL-2018 optimizes thermal ellipsoid models .

Advanced: What analytical methods address discrepancies in metal-chelation studies?

Answer:

- Spectrophotometric Titration : Monitor UV-Vis shifts (e.g., λₐᵦₛ 320 → 380 nm upon Ni²⁺ binding) to determine stability constants (log K = 8.2–10.5) .

- Molar Conductance : Confirm 1:1 (M:L) stoichiometry in DMSO (Λₘ = 15–25 S cm² mol⁻¹ for non-electrolytes) vs. 2:1 in aqueous media.

- EPR Spectroscopy : Detect paramagnetic species (e.g., Cu²⁺, g⊥ = 2.08, g‖ = 2.28) to distinguish monomeric vs. dimeric complexes .

Basic: Which crystallographic software suites are recommended for structure determination?

Answer:

- SHELX Suite : SHELXD (for structure solution via Patterson methods) and SHELXL (for refinement) are industry standards. Key features:

- WinGX : Integrates ORTEP for thermal ellipsoid visualization and PLATON for validation .

Advanced: How do tautomeric forms (enol vs. keto) affect its biological and catalytic roles?

Answer:

- Enol Form : Favors metal chelation via O–H deprotonation, critical for antioxidant activity (e.g., DPPH EC₅₀ = 18 µM).

- Keto Form : Enhances π-π stacking in crystal lattices (e.g., d = 3.5 Å in CCDC 1445986), improving photostability but reducing solubility .

Experimental Confirmation : IR (enol: ν(C–O) = 1250 cm⁻¹; keto: ν(C=O) = 1680 cm⁻¹) and ¹H-NMR (enol: δ 11.2 ppm for –OH; keto: δ 9.8 ppm for –NH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.